1-(Dimethylamino)propan-2-ylcarbamodithioic acid
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Overview
Description
5-Aza-2’-deoxycytidine (NSC 127716): is a pyrimidine analogue of deoxycytidine. It is a chemotherapeutic agent used primarily in the treatment of myelodysplastic syndromes and certain types of leukemia. This compound is known for its ability to inhibit DNA methylation, which can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant methylation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza-2’-deoxycytidine involves the incorporation of a nitrogen atom at the 5-position of the cytosine ring. This modification is achieved through a series of chemical reactions starting from deoxycytidine. The key steps include:
Nitration: of deoxycytidine to introduce a nitro group at the 5-position.
Reduction: of the nitro group to an amino group.
Cyclization: to form the triazine ring.
Industrial Production Methods: Industrial production of 5-Aza-2’-deoxycytidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced as a lyophilized powder for reconstitution before administration .
Chemical Reactions Analysis
Types of Reactions: 5-Aza-2’-deoxycytidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
5-Aza-2’-deoxycytidine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.
Biology: Employed in research on epigenetic regulation and the role of DNA methylation in cellular processes.
Medicine: Used in clinical trials and treatments for myelodysplastic syndromes and certain leukemias. It has shown promise in reactivating tumor suppressor genes and inducing cancer cell differentiation.
Mechanism of Action
The primary mechanism of action of 5-Aza-2’-deoxycytidine involves its incorporation into DNA in place of cytosine. Once incorporated, it inhibits DNA methyltransferases, leading to DNA hypomethylation. This hypomethylation can reactivate silenced tumor suppressor genes, resulting in the inhibition of cancer cell growth and induction of apoptosis. The compound also affects various molecular pathways, including the c-myc oncogene and hematopoietic precursor self-renewal .
Comparison with Similar Compounds
5-Azacytidine (NSC 102816): Another pyrimidine analogue with similar DNA methylation inhibitory properties.
Zebularine (NSC 309132): A cytidine analogue that also inhibits DNA methylation.
Comparison: 5-Aza-2’-deoxycytidine is unique in its ability to incorporate into DNA and specifically inhibit DNA methyltransferases, leading to targeted hypomethylation. Compared to 5-Azacytidine, it has a more stable incorporation into DNA, making it more effective in certain therapeutic applications. Zebularine, while also an inhibitor of DNA methylation, has different pharmacokinetic properties and is less potent than 5-Aza-2’-deoxycytidine .
Properties
CAS No. |
18997-71-2 |
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Molecular Formula |
C6H14N2S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-5(4-8(2)3)7-6(9)10/h5H,4H2,1-3H3,(H2,7,9,10) |
InChI Key |
OUZPRJADQOPFJN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CN(C)C)N=C(S)S |
SMILES |
CC(CN(C)C)NC(=S)S |
Canonical SMILES |
CC(CN(C)C)NC(=S)S |
Synonyms |
N-[2-(Dimethylamino)-1-methylethyl]carbamodithioic acid |
Origin of Product |
United States |
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